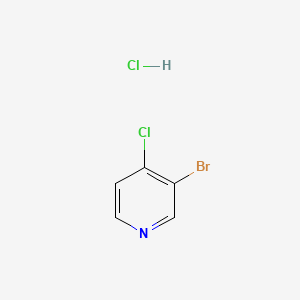

3-Bromo-4-chloropyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-chloropyridine hydrochloride: is a heterocyclic organic compound with the molecular formula C5H3BrClN·HCl. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted by bromine and chlorine, respectively. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloropyridine hydrochloride typically involves halogenation reactions. One common method is the bromination of 4-chloropyridine using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-chloropyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) are typically employed.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Coupling Reactions: Biaryl compounds are commonly formed.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-4-chloropyridine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and natural product analogs .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various drugs, including those with antimicrobial and anticancer properties. Its derivatives are studied for their potential biological activities .

Industry: The compound is used in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique reactivity makes it a versatile intermediate in the production of various industrial chemicals .

Wirkmechanismus

The mechanism of action of 3-Bromo-4-chloropyridine hydrochloride largely depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing halogen atoms. This makes it susceptible to nucleophilic attack, facilitating substitution and coupling reactions .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-4-chloropyridine: The non-hydrochloride form, used similarly in organic synthesis.

4-Bromo-3-chloropyridine: Another isomer with different reactivity and applications.

3,5-Dibromo-4-chloropyridine: A compound with additional bromination, affecting its chemical behavior.

Uniqueness: 3-Bromo-4-chloropyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity compared to its isomers and other halogenated pyridines. This makes it particularly useful in selective synthetic applications .

Biologische Aktivität

3-Bromo-4-chloropyridine hydrochloride, with the molecular formula C5H3BrClN·HCl, is a heterocyclic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by bromine and chlorine substitutions on the pyridine ring, imparts specific reactivity that is exploited in the synthesis of pharmaceuticals and other biologically active compounds.

This compound is typically synthesized through halogenation reactions, often involving the bromination of 4-chloropyridine. The compound acts as an electrophile due to the presence of electron-withdrawing halogen atoms, making it susceptible to nucleophilic attacks in substitution and coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | C5H3BrClN·HCl |

| CAS Number | 181256-18-8 |

| Melting Point | 180-182 °C |

| Solubility | Soluble in water and DMSO |

| Log P (octanol-water) | 2.21 |

Biological Activity

The biological activity of this compound primarily stems from its role as an intermediate in drug synthesis. Research has indicated that derivatives of this compound exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of 3-Bromo-4-chloropyridine possess notable antibacterial and antifungal activities. For instance, a derivative was tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

Anticancer Properties

Research published in medicinal chemistry journals highlights the potential of 3-Bromo-4-chloropyridine derivatives as anticancer agents. A study investigated several analogs for their ability to inhibit cancer cell proliferation, revealing that some compounds exhibited IC50 values in the micromolar range against specific cancer cell lines .

The mechanism of action for this compound involves its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. This property is crucial for its application in synthesizing biologically active compounds that can interact with various biological targets.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of halogenated pyridines, 3-Bromo-4-chloropyridine was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

- Anticancer Activity : A series of compounds derived from 3-Bromo-4-chloropyridine were tested against human cancer cell lines. One derivative showed a significant reduction in cell viability (IC50 = 5 µM) when tested on breast cancer cells, indicating its potential as a lead compound for further development .

Comparative Analysis

Comparative studies with similar compounds reveal unique aspects of this compound:

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Bromo-4-chloropyridine | Moderate | Significant |

| 4-Bromo-3-chloropyridine | Low | Moderate |

| 3,5-Dibromo-4-chloropyridine | High | Low |

Eigenschaften

IUPAC Name |

3-bromo-4-chloropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN.ClH/c6-4-3-8-2-1-5(4)7;/h1-3H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKWUBNGKYIHMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939416 |

Source

|

| Record name | 3-Bromo-4-chloropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181256-18-8 |

Source

|

| Record name | 3-Bromo-4-chloropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.